molecular formula C22H19BrN2O3S B10893197 2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10893197
M. Wt: 471.4 g/mol
InChI Key: DZXKTPFLYBKHPJ-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a thienyl group, and a chromenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds between the bromophenoxy group and the thienyl group . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H19BrN2O3S/c1-12-13(11-27-17-7-3-2-5-15(17)23)9-19(29-12)20-14(10-24)22(25)28-18-8-4-6-16(26)21(18)20/h2-3,5,7,9,20H,4,6,8,11,25H2,1H3

InChI Key

DZXKTPFLYBKHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)COC4=CC=CC=C4Br

Origin of Product

United States

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